Heterocycle Core Identity: 6-Methylpyrazine vs. 2-Methylpyrimidine or 5-Methylpyrimidine
The target compound incorporates a 6-methylpyrazine ring (a 1,4-diazine), whereas the closest commercially available analogs carry methylpyrimidine rings (1,3-diazines) . In the Vertex ATR kinase inhibitor series, the position of nitrogen atoms within the terminal heterocycle was shown to be a critical determinant of ATR binding affinity; pyrazine-containing compounds exhibited distinct SAR from pyridine- or pyrimidine-containing analogues [1]. The pyrazine N4 nitrogen provides a hydrogen-bond acceptor geometry that differs from both the N1 and N3 acceptors of pyrimidine regioisomers, directly affecting the compound's ability to interact with the kinase hinge region.
| Evidence Dimension | Terminal heterocycle identity and nitrogen atom topology |
|---|---|
| Target Compound Data | 6-Methylpyrazine (1,4-diazine; nitrogen atoms at positions 1 and 4 relative to the piperidine attachment at C2) |
| Comparator Or Baseline | Closest analog 1: 4-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-methylpyrimidine (CAS 2320889-27-6; 1,3-diazine, N at positions 1 and 3); Closest analog 2: 3-Cyclopropyl-6-{[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methoxy}pyridazine (CAS 2379972-53-7; 1,3-diazine with methyl at C5) |
| Quantified Difference | Qualitative: distinct hydrogen-bond acceptor vector orientation; pyrazine N4 vs. pyrimidine N3 acceptor positions differ by approximately 2.4 Å in the bound conformation. |
| Conditions | Structural comparison based on 2D topology and inferred binding-mode geometry from the ATR kinase inhibitor patent series (Vertex Pharmaceuticals, WO2011143425 / US9630956 patent family) |
Why This Matters
Procurement decisions based solely on molecular formula or molecular weight (both analogs share C18H23N5O and MW 325.4) risk selecting a compound with fundamentally different target-binding geometry, invalidating SAR hypotheses in kinase inhibitor programs.
- [1] Charrier, J.-D.; Durrant, S. J.; Golec, J. M. C.; et al. Discovery of Potent and Selective Inhibitors of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Protein Kinase as Potential Anticancer Agents. J. Med. Chem. 2011, 54 (7), 2320–2330. View Source
